N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid
Description
This compound is a pyridine-4-carboxamide derivative with a trifluoroacetic acid (TFA) counterion. Its structure features:
- A (2-methylcyclopropyl)methylamino substituent at position 2, which may enhance conformational rigidity and resistance to enzymatic degradation.
- A methyl(propan-2-ylsulfonyl)amino group at position 6, introducing sulfonamide functionality for improved target binding or solubility. The TFA salt (CAS 76-05-1, per ) is commonly used to enhance crystallinity and solubility during synthesis .
Properties
Molecular Formula |
C27H37F4N5O5S |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H36FN5O3S.C2HF3O2/c1-16(2)35(33,34)31(4)24-13-19(12-23(30-24)28-15-20-10-17(20)3)25(32)29-22(21(27)14-26)11-18-8-6-5-7-9-18;3-2(4,5)1(6)7/h5-9,12-13,16-17,20-22H,10-11,14-15,27H2,1-4H3,(H,28,30)(H,29,32);(H,6,7) |
InChI Key |
BITUVLFWVNABAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1CNC2=NC(=CC(=C2)C(=O)NC(CC3=CC=CC=C3)C(CF)N)N(C)S(=O)(=O)C(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features:
Key Observations :
- Cyclopropane vs. Aromatic Rings: The target compound’s (2-methylcyclopropyl)methylamino group introduces steric hindrance and metabolic stability compared to analogues with linear alkyl or aromatic substituents (e.g., Example 6 in ) .
- Sulfonamide Functionality : Both the target compound and 1159488-82-0 () utilize sulfonamide groups, which enhance binding to hydrophobic pockets in target proteins .
- Fluorination : The 4-fluoro group in the target compound’s butan-2-yl chain may reduce oxidative metabolism, similar to fluorinated aryl groups in Example 6 () .
Key Observations :
- Coupling Agents : HATU and DIPEA (used in Example 6) are standard for carboxamide bond formation, suggesting the target compound employs similar methodology .
- Salt Formation : TFA is widely used for acidic counterions (), whereas Example 6 isolates free bases .
Physicochemical Properties
Key Observations :
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